3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide
Overview
Description
PF 06465469 is a potent, covalent inhibitor of the nonreceptor tyrosine kinase interleukin-2 inducible T-cell kinase. This kinase is primarily expressed in immune cells and is strongly upregulated following the activation of T-cells . The compound has an inhibitory concentration (IC50) of 2 nanomolar, making it highly effective in its role .
Mechanism of Action
Target of Action
PF-06465469 is a potent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) . ITK is a Tec family tyrosine kinase that mediates signaling processes after T cell receptor engagement . It is expressed primarily in immune cells and is strongly upregulated following activation of T-cells . PF-06465469 also exhibits inhibitory activity against Bruton’s tyrosine kinase (BTK) .
Mode of Action
PF-06465469 acts as a covalent inhibitor of ITK . It inhibits ITK enzymatic activity with an IC50 of 2 nM . The compound blocks anti-CD3 induced phosphorylation of PLCg in Jurkat cells .
Biochemical Pathways
The primary biochemical pathway affected by PF-06465469 is the T-cell receptor signaling pathway . Activation of ITK requires recruitment to the membrane via its pleckstrin homology domain, phosphorylation of ITK by the Src kinase, Lck, and binding of ITK to the SLP-76/LAT adapter complex . After activation, ITK phosphorylates and activates phospholipase C-gamma1 (PLC-gamma1), leading to the production of two second messengers, DAG and IP3 . These messengers stimulate the release of calcium ions from the endoplasmic reticulum and activate Protein Kinase C, respectively .
Result of Action
The inhibition of ITK by PF-06465469 leads to a decrease in the phosphorylation of PLCg in Jurkat cells and a reduction in IL-2 production in anti-CD3 stimulated human whole blood . This suggests that PF-06465469 could potentially modulate immune responses by reducing T-cell activation.
Biochemical Analysis
Biochemical Properties
PF-06465469 plays a significant role in biochemical reactions, particularly in the inhibition of ITK . ITK is a T-cell specific tyrosine kinase, essential for signaling from the T-cell receptor (TCR) and for chemokine-induced migration . PF-06465469 inhibits ITK enzymatic activity, thereby influencing these biochemical reactions .
Cellular Effects
PF-06465469 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ITK, which is strongly upregulated following the activation of T-cells . This inhibition can impact cell signaling pathways and gene expression .
Molecular Mechanism
PF-06465469 exerts its effects at the molecular level through a variety of mechanisms. As a covalent inhibitor of ITK, it binds to the kinase, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
There is currently no available information on how the effects of PF-06465469 vary with different dosages in animal models .
Preparation Methods
The synthesis of PF 06465469 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is typically prepared through a series of organic reactions, including amide bond formation and cyclization reactions. The industrial production of PF 06465469 involves optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
PF 06465469 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF 06465469 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of interleukin-2 inducible T-cell kinase and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of interleukin-2 inducible T-cell kinase in immune cell signaling and function.
Medicine: PF 06465469 is explored for its potential therapeutic applications in treating diseases related to immune cell dysfunction, such as autoimmune disorders and certain types of cancer.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting interleukin-2 inducible T-cell kinase
Comparison with Similar Compounds
PF 06465469 is unique in its high potency and covalent binding mechanism. Similar compounds include:
PF 06761281: Another inhibitor of interleukin-2 inducible T-cell kinase with similar potency.
PF 4708671: A compound targeting a different kinase but with comparable inhibitory effects.
PF 05175157: Another kinase inhibitor with a different target but similar applications in research and medicine.
These compounds share some similarities in their inhibitory mechanisms and applications but differ in their specific targets and molecular structures.
Properties
IUPAC Name |
3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N7O2/c1-5-25(38)36-13-7-10-23(16-36)37-29-26(28(31)32-17-33-29)27(35-37)20-8-6-9-21(15-20)30(39)34-22-11-12-24(18(2)3)19(4)14-22/h5-6,8-9,11-12,14-15,17-18,23H,1,7,10,13,16H2,2-4H3,(H,34,39)(H2,31,32,33)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJVMKJGKFEHTL-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1407966-77-1 | |
Record name | 1407966-77-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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